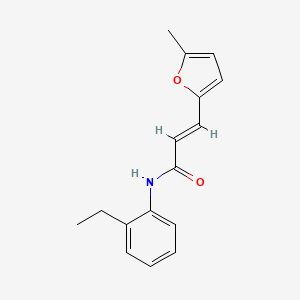

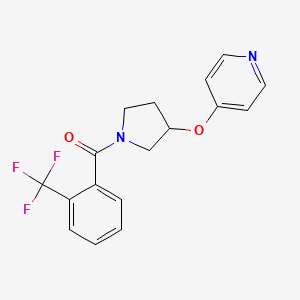

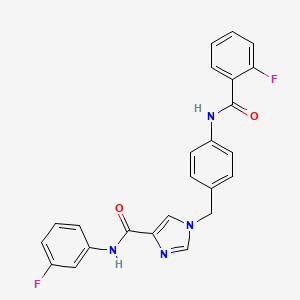

![molecular formula C22H20N4O2 B2840636 1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 923680-07-3](/img/structure/B2840636.png)

1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazoles have been successfully utilized in various applications due to their potential for a wide range of activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . For instance, a novel series of oxadiazoles were synthesized by the condensation between the appropriately substituted oxadiazolyl-thione derived from various existing NSAIDs and another compound under reflux in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques such as FTIR, proton NMR, and 13C NMR . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement . The reaction conditions can vary, and the identity of the solvent and the Brønsted acid cocatalyst can be adjusted as needed .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . The significant chemical shift values for 1HNMR, 13CNMR can be summarized at the respective experimental procedures .Applications De Recherche Scientifique

Thermo-physical Characterization

Research on 1,3,4-oxadiazole derivatives has focused on their thermo-physical properties in solvents like chloroform (CF) and N,N-dimethylformamide (DMF). Studies involving density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters help understand how structural modifications affect these compounds' Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents (Godhani et al., 2013).

Biological Activity

The biological activity of tetrahydroquinoline and its derivatives has been a significant area of interest. For instance, helquinoline, a tetrahydroquinoline antibiotic isolated from Janibacter limosus, shows high biological activity against bacteria and fungi. This highlights the potential of tetrahydroquinoline derivatives in developing new antibiotics and antifungal agents (Asolkar et al., 2004).

Chemical Synthesis and Transformation

The synthesis and transformation of compounds containing the 1,3,4-oxadiazole and tetrahydroquinoline units into other chemical structures have been explored. These studies contribute to the field of organic chemistry by providing insights into the reactivity and potential applications of these compounds in synthesizing new molecules with desired properties. For example, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for potential positron emission tomography (PET) applications illustrates the importance of these compounds in medical imaging and diagnostics (Gao et al., 2006).

Antimicrobial and Antioxidant Studies

Compounds featuring the 1,3,4-oxadiazole and indole units have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are crucial in discovering new drugs and treatments for various infections and diseases. The evaluation of new Indolo[3,2-c]isoquinoline derivatives for their biological activities showcases the potential of these compounds in developing new therapeutics with antimicrobial and antioxidant properties (Verma, 2018).

Mécanisme D'action

The mechanism of action of oxadiazole derivatives can vary depending on their specific structure and the biological system they interact with. For instance, some oxadiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities by suppressing prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .

Orientations Futures

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on exploring the potential applications of oxadiazole derivatives in various fields such as material science, medicinal chemistry, and high energy molecules .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-15-23-24-22(28-15)20-13-17-8-3-5-11-19(17)26(20)14-21(27)25-12-6-9-16-7-2-4-10-18(16)25/h2-5,7-8,10-11,13H,6,9,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDMODMZKYLWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

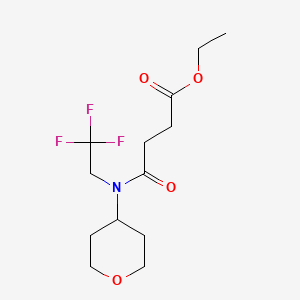

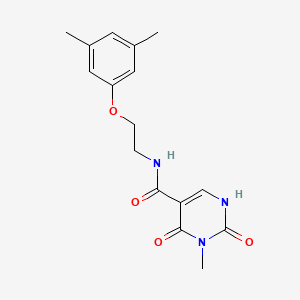

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)

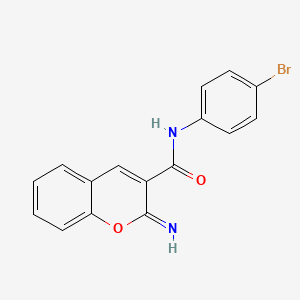

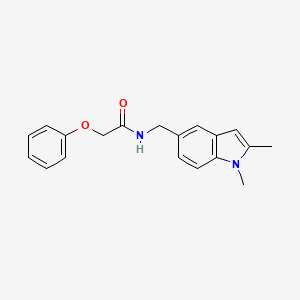

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2840558.png)

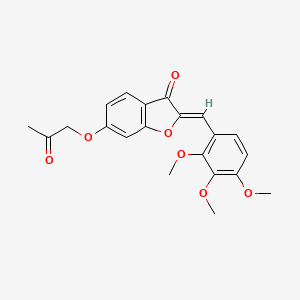

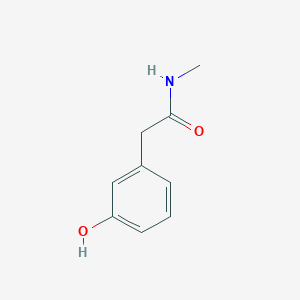

![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)

![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)